molecular formula C10H10BrN B13680263 6-Bromo-3,5-dimethylindole

6-Bromo-3,5-dimethylindole

Cat. No.: B13680263
M. Wt: 224.10 g/mol
InChI Key: CABUCKMQAHCJDZ-UHFFFAOYSA-N
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Description

6-Bromo-3,5-dimethylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,5-dimethylindole typically involves the bromination of 3,5-dimethylindole. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve good yields .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the use of greener solvents and catalysts can be explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,5-dimethylindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: 6-Amino-3,5-dimethylindole, 6-Thio-3,5-dimethylindole.

    Oxidation: this compound-2-carboxylic acid.

    Coupling: Various biaryl compounds.

Scientific Research Applications

6-Bromo-3,5-dimethylindole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3,5-dimethylindole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the bromine atom can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromoindole
  • 5-Bromoindole
  • 6-Bromoindole
  • 3,5-Dimethylindole

Uniqueness

6-Bromo-3,5-dimethylindole is unique due to the combined presence of bromine and two methyl groups, which confer distinct chemical and biological properties. Compared to other brominated indoles, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

6-bromo-3,5-dimethyl-1H-indole

InChI

InChI=1S/C10H10BrN/c1-6-3-8-7(2)5-12-10(8)4-9(6)11/h3-5,12H,1-2H3

InChI Key

CABUCKMQAHCJDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)NC=C2C

Origin of Product

United States

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